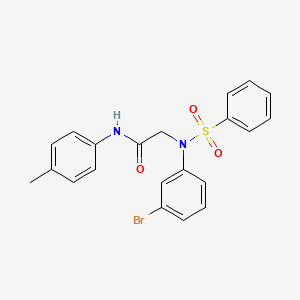
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-564929, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have a wide range of pharmacological effects. In
Mecanismo De Acción
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, which has been shown to have a wide range of pharmacological effects.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of glycine in the synaptic cleft, which has been associated with antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential applications in the treatment of schizophrenia and cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of glycine in the central nervous system. It has also been extensively studied, which means that there is a large body of literature available on its pharmacological effects.
However, there are also some limitations to using N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has been shown to have potential off-target effects, which means that it may not be as selective as other GlyT1 inhibitors. It also has a relatively short half-life, which means that it may not be suitable for long-term studies.
Direcciones Futuras
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential applications of GlyT1 inhibitors in the treatment of cognitive disorders. Another area of interest is the development of more selective GlyT1 inhibitors with longer half-lives. Additionally, there is a need for further studies to elucidate the mechanisms underlying the pharmacological effects of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Métodos De Síntesis
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been described in detail in the literature. The compound can be synthesized by reacting 3-bromoaniline, 4-methylphenylboronic acid, and phenylsulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of a palladium catalyst. The resulting product is then deprotected to yield N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential applications in the treatment of schizophrenia and cognitive disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-16-10-12-18(13-11-16)23-21(25)15-24(19-7-5-6-17(22)14-19)28(26,27)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDBBSVUAESJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

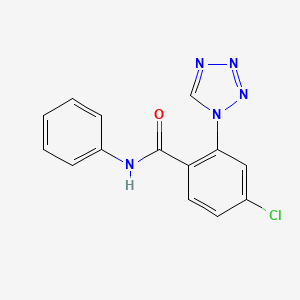
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide trifluoroacetate](/img/structure/B6039782.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6039788.png)
![6-acetyl-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6039790.png)
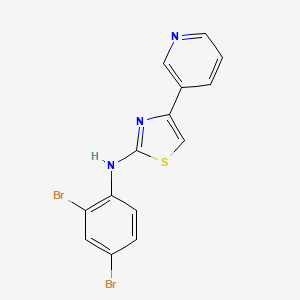
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B6039815.png)

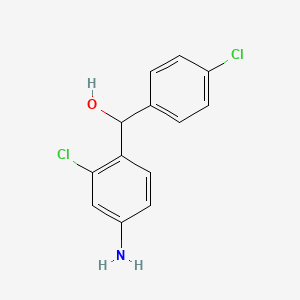
![(3R*,4R*)-1-[(6-fluoro-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6039832.png)
![N-(3-isoxazolylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6039847.png)
![3-(1-azocanylmethyl)-2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B6039850.png)
![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6039865.png)
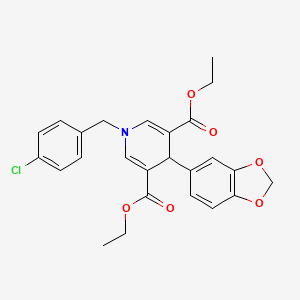
![1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B6039879.png)